molecular formula C6H3F6N3 B1601854 2,4,6-Tris(difluoromethyl)-1,3,5-triazine CAS No. 369-22-2

2,4,6-Tris(difluoromethyl)-1,3,5-triazine

Cat. No. B1601854
CAS RN: 369-22-2
M. Wt: 231.1 g/mol
InChI Key: MVQIQWCWIMQVFD-UHFFFAOYSA-N
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Description

2,4,6-Tris(difluoromethyl)-1,3,5-triazine, more commonly known as TDFT, is a type of heterocyclic compound that has been used in a variety of scientific applications. It is a highly versatile compound that has been used in organic synthesis, as a reagent in organic chemistry, and as a catalyst in various reactions. TDFT is also a valuable tool in biochemistry, where it has been used to study the structure and function of proteins, enzymes, and other biological molecules.

Scientific Research Applications

Synthesis and Material Science

  • Electroluminescent Devices : The synthesis of various difluoro functionalized aromatic 1,3,5-triazine monomers led to the development of poly(1,3,5-triazine−ether)s, which show excellent thermal stability and potential for use in organic electroluminescent devices due to their high electron affinities and amorphous nature with glass transition temperatures in the range of 190−250 °C (Fink et al., 1997).
  • Channel Structures and Inclusion Properties : Perfluorinated triazines have been studied for their crystal structure and inclusion character, with findings showing the formation of channel inclusions with solvents, demonstrating the potential for molecular storage and separation applications (Reichenbächer et al., 2004).

Organic Electronics and Photonics

  • Two-Photon Absorbing Liquids : Novel two-photon absorbing (TPA) chromophores with 1,3,5-triazine as the core and diphenylamino groups as electron-donating end-groups were prepared, showing significant potential for applications in nonlinear optics due to their large effective TPA cross-sections (Kannan et al., 2004).

Chemical Synthesis and Functional Materials

  • Acid-catalyzed O-benzylation : A novel acid-catalyzed O-benzylating reagent derived from 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) showcases a simple and efficient method for the synthesis of benzyl ethers, indicating its utility in organic synthesis and modifications (Yamada et al., 2012).
  • Anion Recognition : The study of interactions between 1,3,5-triazine and various anions at the MP2 level of theory opens new avenues for the development of anion receptors, highlighting the potential for 1,3,5-triazine derivatives in sensor applications (Mascal et al., 2002).

Energetic Materials

  • Thermal Stability in Explosives : Research on trifluoromethyl-containing fused triazole-triazine energetic molecules reveals high thermal stability and moderate energetic performance, suggesting their potential use in heat-resistant energetic materials (Yan et al., 2021).

properties

IUPAC Name

2,4,6-tris(difluoromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F6N3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQIQWCWIMQVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(F)F)C(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576297
Record name 2,4,6-Tris(difluoromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(difluoromethyl)-1,3,5-triazine

CAS RN

369-22-2
Record name 2,4,6-Tris(difluoromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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